4-(1H-pyrazol-1-yl)aniline hydrochloride
Overview
Description
4-(1H-Pyrazol-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H10ClN3 . It is a derivative of 4-(1H-Pyrazol-1-yl)aniline .
Molecular Structure Analysis
The molecular structure of 4-(1H-pyrazol-1-yl)aniline hydrochloride consists of a pyrazole ring attached to an aniline group via a single bond . The compound has a molecular weight of 195.65 g/mol .Physical And Chemical Properties Analysis
4-(1H-pyrazol-1-yl)aniline hydrochloride is a solid compound . It has a molecular weight of 195.65 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Corrosion Inhibition
- Pyrazole derivatives, including compounds similar to 4-(1H-pyrazol-1-yl)aniline hydrochloride, have demonstrated inhibitory activity against the corrosion of mild steel in acidic environments. This is supported by gravimetric and electrochemical studies, with theoretical calculations using the Density Functional Theory (DFT) method providing insights into their stability, reactivity, and adsorption characteristics in acidic mediums (Chadli et al., 2020).
Luminescence and Electroluminescence Applications
- Certain pyrazole derivatives, including those structurally related to 4-(1H-pyrazol-1-yl)aniline hydrochloride, have been used to create highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit potential applications in organic light-emitting diodes (OLEDs), with characteristics like long emission lifetimes and structured emission spectra suggesting their potential in various lighting and display technologies (Vezzu et al., 2010).
Antimicrobial Activity
- Pyrazole-based substituted anilines have been synthesized and demonstrated significant antibacterial and antifungal activity against various microbial strains. This highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Banoji et al., 2022).
Molecular Structure Investigations
- Pyrazole derivatives have been synthesized and analyzed for their molecular structures using X-ray crystallography combined with Hirshfeld and DFT calculations. Such investigations are crucial in understanding the molecular interactions and properties of these compounds (Shawish et al., 2021).
Catalysis
- Compounds including pyrazole derivatives have been used in the development of recyclable hydroamination catalysts. These catalysts have been immobilized on glassy carbon electrode surfaces and have shown effectiveness in the hydroamination process (Tregubov et al., 2013).
properties
IUPAC Name |
4-pyrazol-1-ylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11-12;/h1-7H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQNHFGHPQKJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696141 | |
Record name | 4-(1H-Pyrazol-1-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)aniline hydrochloride | |
CAS RN |
1820647-29-7, 913848-94-9 | |
Record name | Benzenamine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820647-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-Pyrazol-1-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-pyrazol-1-yl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.